2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol
Description
Properties
IUPAC Name |
2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-13-5-6-18(24)15(9-13)16-10-17-14-3-1-2-4-19(14)25-20(22(17)21-16)12-7-8-26-11-12/h1-9,11,17,20,23-24H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJNBFYTIVPBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as thiophene-3-carboxaldehyde, which undergoes cyclization reactions to form the thiophene ring.
Construction of the Benzo[e]pyrazolo[1,5-c][1,3]oxazine Core: This step involves the condensation of a hydrazine derivative with a suitable diketone or ketoester to form the pyrazole ring, followed by cyclization to form the oxazine ring.
Attachment of the Benzene-1,4-diol Moiety: The final step involves the coupling of the benzene-1,4-diol moiety to the previously formed intermediate through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzene-1,4-diol moiety.
Reduction: Reduction reactions can occur at the oxazine ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the oxazine ring could produce a more saturated oxazine derivative.
Scientific Research Applications
Overview
The compound 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol is a complex organic molecule that integrates various heterocyclic structures. Its unique chemical framework suggests potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
Anticancer Activity :
Studies have shown that related compounds can inhibit angiogenesis and modulate P-glycoprotein activity, suggesting potential mechanisms for anticancer effects. For example, derivatives have been tested against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines with promising results compared to standard treatments like cisplatin .
Antioxidant Properties :
The presence of phenolic groups in the structure is associated with antioxidant activity. This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
In a study published in Drug Design, Development and Therapy, derivatives of related compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell proliferation in treated groups compared to controls .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular docking studies of similar compounds against dihydrofolate reductase (DHFR), revealing potential binding interactions that could lead to the development of new anticancer agents .
Mechanism of Action
The mechanism of action of 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The benzo[e]pyrazolo[1,5-c][1,3]oxazin scaffold is shared among several analogs, but substituents critically influence properties:
Key Observations :
- The target compound’s benzene-1,4-diol substituent distinguishes it from analogs with non-polar groups (e.g., ethoxyphenyl in ), likely enhancing aqueous solubility.
- Thiophen-3-yl vs. benzodioxolyl (): Thiophene’s electron-rich nature may favor charge-transfer interactions, whereas benzodioxolyl offers rigid, planar geometry.
Comparison :
Limitations :
- No explicit data on the target compound’s stability, toxicity, or binding affinities.
- Substituent effects (e.g., diol vs. ethoxy) on bioactivity remain speculative without experimental validation.
Biological Activity
The compound 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol , also referred to by its CAS number 899984-78-2 , represents a novel class of heterocyclic compounds that have gained attention due to their potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol . The structure includes a thiophene ring and a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety which are critical for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antibacterial properties. For instance, molecular docking studies have shown that these compounds can effectively inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. In particular:
- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential effectiveness against resistant strains like MRSA .
Cytotoxicity Studies
Cytotoxicity assays conducted on human lung fibroblast (WI38) cells demonstrated that related compounds exhibit minimal toxicity compared to established chemotherapeutics like Doxorubicin. This selectivity indicates a promising therapeutic index for further development .
| Compound | Target Cells | IC50 (nM) | Remarks |
|---|---|---|---|
| Compound 8 | WI38 | >1000 | Low cytotoxicity |
| Doxorubicin | WI38 | 50 | High cytotoxicity |
Mechanistic Insights
The mechanism of action for the biological activity of these compounds often involves:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes in bacterial pathways, leading to reduced proliferation.
- Molecular Docking : Computational studies support the binding affinity of these compounds to target proteins involved in disease processes .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antibacterial Screening : A study evaluated the antibacterial efficacy of various thiophene derivatives against S. aureus and reported promising results with MIC values as low as 0.98 µg/mL for some derivatives .
- Cytotoxicity Evaluation : Another research explored the cytotoxic effects of related pyrazolo[1,5-c][1,3]oxazine derivatives on cancer cell lines and found significant antiproliferative effects against rapidly dividing A549 cells compared to slower-growing fibroblasts .
Q & A
Q. How to investigate the compound’s metabolic fate using in silico and in vitro models?
- Methodological Answer : Use ADMET Predictor™ for CYP450 metabolism simulations. Validate with liver microsome assays (human/rat) and LC-MS/MS to identify phase I/II metabolites. Compare with in vivo pharmacokinetic studies in rodent models .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
Q. Table 2. Analytical Techniques for Stability Studies
| Technique | Parameter Measured | Conditions |
|---|---|---|
| HPLC | Purity (%) | C18 column, 254 nm, 1 mL/min flow |
| TGA | Decomposition (°C) | N atmosphere, 10°C/min |
| -NMR | Hydrolytic stability | DO, 37°C, 48h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
